2,8-Bis(9H-carbazol-9-yl)dibenzothiophene
Overview
Description
2,8-Bis(9H-carbazol-9-yl)dibenzothiophene is a compound that has garnered significant interest in the field of organic electronics. It is composed of two carbazole units and one dibenzothiophene unit. This compound is known for its high thermal stability and excellent electronic properties, making it a valuable material for various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
Target of Action
The primary target of 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene is the organic light-emitting diode (OLED) materials . This compound is a carbazole-based bipolar host material that contains two carbazole and one dibenzothiophene units .
Mode of Action
This compound interacts with its targets by being used in blue thermally activated delayed fluorescent (TADF) devices . It achieves excellent external quantum efficiencies (EQE) in these devices .
Biochemical Pathways
The biochemical pathway affected by this compound involves the process of light emission in OLEDs . The compound’s interaction with its targets leads to the production of blue light in TADF devices .
Pharmacokinetics
, and it has a melting point of 301°C . These properties may impact its performance and stability in OLED devices.
Result of Action
The molecular and cellular effects of this compound’s action result in the emission of blue light in TADF devices . This is achieved through its interaction with other components in the OLED, leading to the generation of high external quantum efficiencies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s performance can be affected by temperature, given its high melting point . Additionally, the compound’s stability and efficacy in OLEDs may be influenced by the specific conditions of the device’s operation, such as voltage and current.
Biochemical Analysis
Biochemical Properties
It is known that this compound has a high purity of over 98% and a melting point of 301°C . It absorbs light at a maximum wavelength of 338 nm in tetrahydrofuran (THF) .
Molecular Mechanism
It is known to be involved in the generation of blue thermally activated delayed fluorescence in OLED devices
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene typically involves the selective reactivity at the 2,8-positions of dibenzothiophene. One common method includes the reaction of dibenzothiophene with carbazole in the presence of a suitable catalyst. The reaction conditions often involve high temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2,8-Bis(9H-carbazol-9-yl)dibenzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may include acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
2,8-Bis(9H-carbazol-9-yl)dibenzothiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is extensively used in the production of OLEDs, where it serves as a host material for blue thermally activated delayed fluorescence (TADF) devices, achieving high external quantum efficiencies
Comparison with Similar Compounds
Similar Compounds
- 2,8-Bis(9H-pyrido[2,3-b]indol-9-yl)dibenzothiophene
- 9-(8-(9H-carbazol-9-yl)dibenzo[b,d]thiophen-2-yl)-9H-pyrido[2,3-b]indole
- 4,5-Di(9H-carbazol-9-yl)phthalonitrile
Uniqueness
Compared to similar compounds, 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene stands out due to its high thermal stability and excellent electronic properties. These characteristics make it particularly suitable for use in high-performance OLEDs and other optoelectronic devices .
Properties
IUPAC Name |
9-(8-carbazol-9-yldibenzothiophen-2-yl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22N2S/c1-5-13-31-25(9-1)26-10-2-6-14-32(26)37(31)23-17-19-35-29(21-23)30-22-24(18-20-36(30)39-35)38-33-15-7-3-11-27(33)28-12-4-8-16-34(28)38/h1-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHNJSIZTIODFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)SC6=C5C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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